2-Chloro-1-(6-chloropyridin-3-yl)ethanone
Overview
Description
“2-Chloro-1-(6-chloropyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 136592-00-2. It has a molecular weight of 190.03 and its linear formula is C7H5Cl2NO .
Synthesis Analysis
The synthesis of “2-Chloro-1-(6-chloropyridin-3-yl)ethanone” involves a reaction of 6-chloronicotinic acid in methylene chloride and DMF, treated with oxalyl chloride. The reaction mixture is stirred for 2.5 hours and then trimethylsilyldiazomethane is added. The reaction is stirred for 2 hours and HCl gas is passed through the mixture for 10 minutes .Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(6-chloropyridin-3-yl)ethanone” has been characterized by various spectroscopic techniques such as (1)H NMR, FTIR, Raman, elemental analysis, and X-ray single crystal diffraction .Physical And Chemical Properties Analysis
“2-Chloro-1-(6-chloropyridin-3-yl)ethanone” is a solid at room temperature. It has a high GI absorption and is BBB permeant. It is not a P-gp substrate. It is an inhibitor of CYP1A2 but not CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Kp (skin permeation) is -5.95 cm/s. It has a Log Po/w (iLOGP) of 1.43 .Scientific Research Applications
Spectroscopic Characterization and Theoretical Analysis
Theoretical study on the geometry and vibration of chlorophenyl-pyridinylmethyl-methylsulfanyl-methyl dihydropyrimidinyl ethanone : This research focused on the spectral analysis of a compound closely related to 2-Chloro-1-(6-chloropyridin-3-yl)ethanone. The vibrational spectra were computed using density functional theory and ab initio molecular orbital calculation, achieving close agreement between observed and calculated frequencies. This study provides insights into the molecular structure and behavior of related chloropyridinyl compounds (Yuan-Zhi Song et al., 2008).
Synthetic Pathways and Biological Activities
Convenient synthesis and biological activities of pyridine derivatives of dihydropyrimidin-2(1H)-ones : The paper outlines the synthesis of pyridine derivatives involving 2-Chloro-1-(6-chloropyridin-3-yl)ethanone. The resulting compounds demonstrated moderate insecticidal and fungicidal activities, suggesting potential applications in pest control and plant protection (Xiao-fei Zhu & De-Qing Shi, 2011).
Material Synthesis and Chemical Reactivity
Improved synthesis of disubstituted pyridines by metallation of chloropyridine : The study introduces a chemoselective method for synthesizing carbonylated pyridines, leveraging the reactivity of 2-chloropyridine. The approach yields various ortho-disubstituted intermediates, which can be further cyclized into complex polyheterocycles, highlighting the compound's versatility in synthetic chemistry (F. Trécourt et al., 1990).
Catalytic Behavior and Complex Formation
Synthesis and characterization of iron and cobalt dichloride bearing quinoxalinyl-iminopyridines : This research elaborates on the preparation of tridentate ligands using a compound structurally similar to 2-Chloro-1-(6-chloropyridin-3-yl)ethanone. The study emphasizes the catalytic behavior of iron and cobalt complexes derived from these ligands, primarily in ethylene reactivity, indicating their potential in industrial catalysis (Wen‐Hua Sun et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2-chloro-1-(6-chloropyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-3-6(11)5-1-2-7(9)10-4-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALWQAXUGVUEIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444996 | |
Record name | 2-chloro-1-(6-chloropyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(6-chloropyridin-3-yl)ethanone | |
CAS RN |
136592-00-2 | |
Record name | 2-chloro-1-(6-chloropyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-1-(6-chloropyridin-3-yl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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